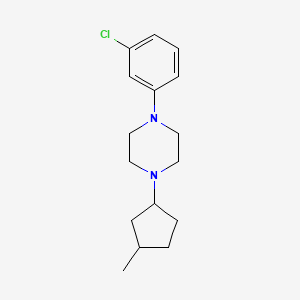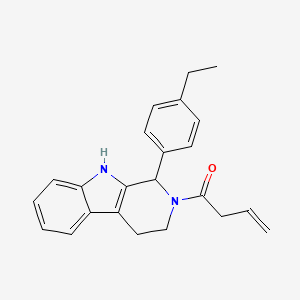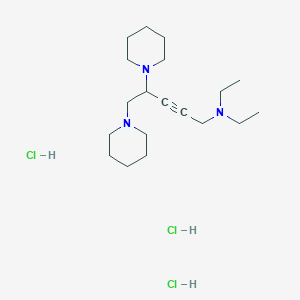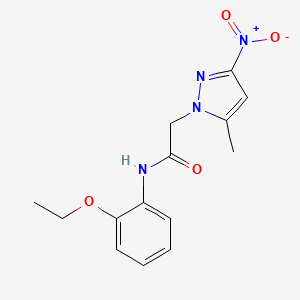
1-(3-chlorophenyl)-4-(3-methylcyclopentyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-chlorophenyl)-4-(3-methylcyclopentyl)piperazine, also known as mCPP, is a psychoactive drug that is commonly used in scientific research. It belongs to the class of phenylpiperazine compounds and is structurally similar to other psychoactive drugs such as MDMA and amphetamines.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-4-(3-methylcyclopentyl)piperazine is primarily due to its ability to bind to and activate serotonin receptors in the brain. Specifically, 1-(3-chlorophenyl)-4-(3-methylcyclopentyl)piperazine binds to the 5-HT2A and 5-HT2C receptors, which are involved in the regulation of mood, appetite, and sleep. The activation of these receptors by 1-(3-chlorophenyl)-4-(3-methylcyclopentyl)piperazine leads to an increase in the release of various neurotransmitters such as dopamine and norepinephrine, which can result in changes in mood, perception, and behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(3-chlorophenyl)-4-(3-methylcyclopentyl)piperazine are complex and can vary depending on the dose and route of administration. At low doses, 1-(3-chlorophenyl)-4-(3-methylcyclopentyl)piperazine has been shown to increase alertness, energy, and mood. However, at higher doses, 1-(3-chlorophenyl)-4-(3-methylcyclopentyl)piperazine can cause a range of adverse effects such as anxiety, agitation, and hallucinations. Additionally, 1-(3-chlorophenyl)-4-(3-methylcyclopentyl)piperazine has been shown to increase heart rate, blood pressure, and body temperature, which can be potentially dangerous in certain individuals.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(3-chlorophenyl)-4-(3-methylcyclopentyl)piperazine in lab experiments is its ability to selectively activate serotonin receptors, which can provide insight into the role of serotonin in various physiological and pathological processes. However, one limitation of using 1-(3-chlorophenyl)-4-(3-methylcyclopentyl)piperazine is its potential for producing adverse effects such as anxiety and agitation, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for the use of 1-(3-chlorophenyl)-4-(3-methylcyclopentyl)piperazine in scientific research. One area of interest is the potential therapeutic uses of 1-(3-chlorophenyl)-4-(3-methylcyclopentyl)piperazine in the treatment of psychiatric disorders such as depression and anxiety. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1-(3-chlorophenyl)-4-(3-methylcyclopentyl)piperazine and its potential for producing adverse effects. Finally, the development of more selective and potent serotonin receptor agonists may provide valuable tools for investigating the role of serotonin in the brain.
Synthesis Methods
The synthesis method of 1-(3-chlorophenyl)-4-(3-methylcyclopentyl)piperazine involves the reaction of 3-methylcyclopentanone with 3-chloroaniline in the presence of a catalyst such as hydrochloric acid. The resulting product is then reacted with piperazine to yield 1-(3-chlorophenyl)-4-(3-methylcyclopentyl)piperazine. The synthesis of 1-(3-chlorophenyl)-4-(3-methylcyclopentyl)piperazine is a relatively simple process and can be carried out in a laboratory setting.
Scientific Research Applications
MCPP has been used in a variety of scientific research studies. It has been used to investigate the role of serotonin in the brain, as it acts as a serotonin receptor agonist. It has also been used to study the effects of psychoactive drugs on the central nervous system and to investigate the potential therapeutic uses of 1-(3-chlorophenyl)-4-(3-methylcyclopentyl)piperazine in the treatment of various psychiatric disorders.
properties
IUPAC Name |
1-(3-chlorophenyl)-4-(3-methylcyclopentyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2/c1-13-5-6-16(11-13)19-9-7-18(8-10-19)15-4-2-3-14(17)12-15/h2-4,12-13,16H,5-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUKACTBNOKAZQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C1)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-1-(3-pyridinylmethyl)-4-piperidinol](/img/structure/B6041795.png)

![2-({[4-(diphenylmethyl)-1-piperazinyl]imino}methyl)-6-methoxyphenol](/img/structure/B6041814.png)
![8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one](/img/structure/B6041815.png)
![N-cyclopropyl-3-[1-(4-isopropoxybenzoyl)-3-piperidinyl]propanamide](/img/structure/B6041818.png)
![3-[7-(1,3-benzodioxol-5-yl)-2,3,6,7-tetrahydro-1,4-thiazepin-5-yl]-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B6041824.png)
![ethyl 1-[(1R*,2R*,4R*)-bicyclo[2.2.1]hept-5-en-2-ylcarbonyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B6041832.png)

![3-sec-butyl 6-methyl 4-[4-(diethylamino)phenyl]-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate](/img/structure/B6041846.png)
![5-amino-4-(1,3-benzothiazol-2-yl)-1-[2-chloro-5-(trifluoromethyl)phenyl]-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B6041847.png)
![2-[(3-chloro-4-methylphenyl)amino]-5-(1H-indol-3-ylmethylene)-1,3-thiazol-4(5H)-one](/img/structure/B6041849.png)


